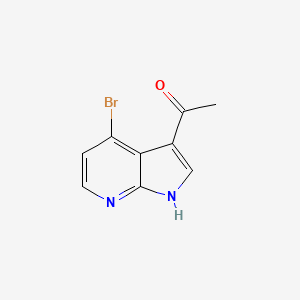

3-Acetyl-4-bromo-7-azaindole

Description

Historical Context and Evolution of Azaindole Chemistry

The exploration of azaindole chemistry has evolved significantly over the past few decades. rsc.org Initial synthetic routes, often adapted from traditional indole (B1671886) syntheses like the Fischer, Bartoli, and Madelung methods, faced challenges due to the electron-deficient nature of the pyridine (B92270) ring, which often led to limited scope and low yields. pharmablock.comrsc.orgresearchgate.net The advent of modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis and functionalization of the azaindole nucleus. researchgate.netmagtech.com.cn These advanced methods have enabled more efficient and regioselective introduction of various substituents, broadening the accessibility and diversity of azaindole derivatives. researchgate.netorganic-chemistry.org

Structural Characteristics of the 7-Azaindole (B17877) Scaffold in Advanced Organic Synthesis

The 7-azaindole scaffold is a planar, bicyclic system composed of a fused pyrrole (B145914) and pyridine ring. This arrangement offers unique structural and electronic features that are highly advantageous in organic synthesis. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. jst.go.jp This dual functionality is crucial for molecular recognition and binding to biological targets, particularly the hinge region of kinases. mdpi.comjst.go.jp The scaffold possesses multiple sites for functionalization, allowing for the systematic modification of its structure to fine-tune its properties. jst.go.jpresearchgate.net

Overview of Key Functionalization Strategies on the 7-Azaindole System

The functionalization of the 7-azaindole ring system can be achieved at various positions, with the reactivity of each position being influenced by the electronic nature of the bicyclic system. Key strategies include:

N-Functionalization: The pyrrole nitrogen can be readily substituted, often with protecting groups or moieties that modulate the compound's properties.

C-2 Functionalization: The C-2 position of the pyrrole ring is susceptible to electrophilic attack and can be functionalized through various methods, including lithiation followed by quenching with an electrophile. worktribe.comscispace.com

C-3 Functionalization: The C-3 position is also a common site for electrophilic substitution, such as iodination, which can then be used for further cross-coupling reactions. researchgate.netacs.org

Pyridine Ring Functionalization (C-4, C-5, C-6): Functionalization of the six-membered ring is more challenging due to its electron-deficient character but can be achieved through strategies like directed ortho-metalation (DoM) and halogen-dance rearrangements. worktribe.comscispace.com The development of palladium-catalyzed C-H activation has also provided powerful tools for the direct arylation of the pyridine ring. nih.gov

Rationale for the Specific Functionalization at C-3 and C-4 Positions

The specific placement of an acetyl group at the C-3 position and a bromine atom at the C-4 position in 3-Acetyl-4-bromo-7-azaindole is a deliberate synthetic strategy.

The 3-acetyl group serves multiple purposes. The carbonyl functionality can act as a directing group, influencing the regioselectivity of subsequent reactions on the aromatic core. For instance, the formyl group at C-3, a related functionality, has been used to direct C-4 arylation. nih.govresearchgate.net The acetyl group itself is a versatile handle for further chemical transformations, such as condensation reactions and aldol (B89426) additions.

The 4-bromo substituent is a key feature for introducing molecular diversity. The bromine atom can be readily transformed into a wide array of other functional groups through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the 7-azaindole core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. The presence of a halogen at this position provides a reliable and versatile entry point for constructing more complex and potentially more potent analogues.

In essence, the combination of the acetyl and bromo functionalities on the 7-azaindole scaffold creates a highly valuable and versatile building block for the synthesis of a new generation of complex heterocyclic compounds.

Data Tables

Table 1: Properties of 7-Azaindole

| Property | Value |

|---|---|

| Chemical Formula | C₇H₆N₂ |

| Molar Mass | 118.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 105-107 °C |

Table 2: Key Functionalization Reactions of the 7-Azaindole Core

| Position | Reaction Type | Reagents | Purpose |

|---|---|---|---|

| N-1 | Protection/Alkylation | Boc₂O, NaH/Alkyl halide | Modify solubility, block reactivity |

| C-2 | Lithiation/Electrophilic Quench | LDA, Electrophile (E+) | Introduction of various substituents |

| C-3 | Iodination | N-Iodosuccinimide (NIS) | Halogenation for cross-coupling |

| C-4 | C-H Arylation | Pd(OAc)₂, Aryl halide | Direct introduction of aryl groups |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260386-51-3 |

|---|---|

Molecular Formula |

C9H7BrN2O |

Molecular Weight |

239.07 g/mol |

IUPAC Name |

1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H7BrN2O/c1-5(13)6-4-12-9-8(6)7(10)2-3-11-9/h2-4H,1H3,(H,11,12) |

InChI Key |

JOQYKHLKPSGBRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=NC=CC(=C12)Br |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 3 Acetyl 4 Bromo 7 Azaindole

Reactivity of the N-Oxide Derivatives in Halogenation

The conversion of the pyridine nitrogen in 7-azaindole derivatives to an N-oxide is a pivotal strategy for modulating the reactivity of the pyridine ring. This transformation enhances the electron density of the ring, particularly at the C4 and C6 positions, thereby facilitating electrophilic substitution reactions that are otherwise challenging on the electron-deficient pyridine ring. Furthermore, the N-oxide can activate the ring towards nucleophilic substitution, often following an initial reaction with an electrophile in what is known as a Reissert-Henze type reaction.

In the context of a polysubstituted system like this compound, the formation of its N-oxide derivative introduces a complex interplay of electronic and steric effects that govern the regioselectivity of subsequent halogenation reactions. The acetyl group at C3 is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic attack. The bromo group at C4 is also deactivating but directs incoming electrophiles to the ortho and para positions. However, the dominant activating and directing effect in the N-oxide derivative comes from the N-oxide group itself, which strongly directs electrophiles to the C6 position.

Detailed research on the halogenation of the specific N-oxide of this compound is not extensively documented in publicly available literature. However, based on established principles of 7-azaindole N-oxide chemistry, several potential outcomes can be anticipated.

One of the most common methods for halogenating 7-azaindole N-oxides is through a Reissert-Henze type reaction. This typically involves treating the N-oxide with an acyl halide in the presence of a halide source. This process is known to regioselectively introduce a halogen atom at the C6 position of the 7-azaindole nucleus. nii.ac.jpscispace.com For instance, the reaction of 7-azaindole N-oxide with acid halides can yield 6-halo-7-azaindole derivatives. nii.ac.jp

Another approach involves the use of halogenating agents in the presence of a Lewis acid or under other activating conditions. For example, the bromination of 4-chloro-3-nitro-7-azaindole has been shown to occur regioselectively at the C5 position upon treatment with N-bromosuccinimide (NBS) in acetic acid. atlanchimpharma.com This suggests that under certain conditions, electrophilic attack at the C5 position is also possible, influenced by the existing substitution pattern.

The table below summarizes the expected regioselectivity of halogenation on the N-oxide of this compound based on general reactivity patterns of substituted 7-azaindole N-oxides.

| Position of Halogenation | Plausible Reagents and Conditions | Governing Factors | Anticipated Product |

|---|---|---|---|

| C6 | Reissert-Henze conditions (e.g., POCl₃, POBr₃, or Acyl Halide/Halide Source) | Strong directing effect of the N-oxide group to the ortho position. | 3-Acetyl-4,6-dihalo-7-azaindole |

| C5 | Electrophilic halogenating agents (e.g., NBS, NCS) | Activation by the N-oxide and potential influence of the C4-bromo substituent. | 3-Acetyl-4,5-dihalo-7-azaindole |

It is important to note that the actual outcome of such reactions can be highly dependent on the specific reaction conditions, including the choice of solvent, temperature, and the nature of the halogenating agent. The steric hindrance posed by the existing substituents may also play a significant role in determining the accessibility of different positions on the azaindole ring to the incoming electrophile.

Structural Elucidation of 3 Acetyl 4 Bromo 7 Azaindole and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-acetyl-4-bromo-7-azaindole, ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR and various 2D NMR techniques reveal the carbon framework and the connectivity between atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the azaindole core and the acetyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom, the acetyl group, and the pyridine (B92270) nitrogen.

Based on known data for similar 7-azaindole (B17877) structures, the following proton assignments can be anticipated. The pyrrole (B145914) N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The protons on the pyridine ring, H-5 and H-6, would likely appear as doublets, with their coupling constant reflecting their ortho relationship. The acetyl methyl protons are expected to be a sharp singlet around 2.5-2.8 ppm. smolecule.com The H-2 proton on the pyrrole ring would also be a singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.0 - 8.5 | Singlet |

| H-5 | 7.0 - 7.5 | Doublet |

| H-6 | 8.0 - 8.5 | Doublet |

| N-H | > 10.0 | Broad Singlet |

Note: These are estimated values based on analogous structures. Actual values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 190-200 ppm, while the carbons of the aromatic rings will appear between 110 and 150 ppm. smolecule.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the azaindole ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. nih.govresearchgate.net

The calculated monoisotopic mass of this compound is approximately 237.974 g/mol . nih.gov The mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for acetylated compounds is the loss of the acetyl group (CH₃CO•), which would result in a significant fragment ion. smolecule.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₉H₇⁷⁹BrN₂O | ~237.974 |

| [M]⁺ (with ⁸¹Br) | C₉H₇⁸¹BrN₂O | ~239.972 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C=O, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (pyrrole) | 3200 - 3400 | Stretching, often broad |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (acetyl) | 1660 - 1690 | Stretching |

| C=C, C=N (aromatic) | 1400 - 1600 | Ring stretching |

X-ray Crystallography for Solid-State Structural Analysis

X-ray diffraction analysis of single crystals would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For 7-azaindole derivatives, the crystal packing is often dominated by hydrogen bonding. In the case of this compound, it is expected that the pyrrole N-H group would act as a hydrogen bond donor, and the pyridine nitrogen (N-7) or the acetyl oxygen could act as hydrogen bond acceptors, leading to the formation of dimers or extended chains in the crystal lattice. researchgate.net The planarity of the fused ring system is a key feature, and the orientation of the acetyl group relative to the ring would also be determined. csic.es

Computational and Theoretical Investigations

Electronic Structure Calculations (DFT, ab initio) for Ground State Properties

The ground state properties of 3-Acetyl-4-bromo-7-azaindole are determined by the arrangement of its electrons and nuclei in its lowest energy state. Electronic structure calculations are fundamental to understanding these properties.

Detailed Research Findings: Density Functional Theory (DFT) is a commonly used method to investigate the electronic structure of azaindole derivatives. mdpi.com For molecules of this class, hybrid functionals such as B3LYP, often paired with a basis set like 6-311+G(d,p), are employed to model electron distribution and predict molecular geometries. The 7-azaindole (B17877) core consists of an electron-deficient pyridine (B92270) ring fused to a five-membered pyrrole (B145914) ring. researchgate.netuni-muenchen.de The introduction of an electron-withdrawing acetyl group at the C3 position and a halogen (bromo) group at the C4 position significantly influences the electronic landscape. The acetyl group decreases the electron density in the pyrrole ring, affecting its aromaticity and reactivity. The bromine atom, through its inductive and resonance effects, further modulates the charge distribution across the bicyclic system.

Calculations can determine key ground-state properties such as optimized molecular geometry (bond lengths and angles), dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map, for instance, would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen of the acetyl group and the nitrogen atoms as sites susceptible to electrophilic attack, while also showing the influence of the electron-withdrawing substituents.

| Property | Description | Predicted Value/Characteristic for this compound |

| Molecular Formula | The types and numbers of atoms in the molecule. | C₉H₇BrN₂O nih.gov |

| Molecular Weight | The mass of one mole of the substance. | 239.07 g/mol nih.gov |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | A planar bicyclic core with specific bond lengths and angles influenced by the bulky bromo and acetyl groups. |

| Dipole Moment | A measure of the molecule's overall polarity. | Expected to be significant due to the electronegative N, O, and Br atoms and the asymmetric substitution. |

| Electrostatic Potential | The spatial distribution of charge. | Negative potential (red/yellow) localized on the acetyl oxygen and pyridine nitrogen; positive potential (blue) near the pyrrole N-H proton. |

Prediction of Reactivity and Regioselectivity Through Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of theoretical chemistry for predicting chemical reactivity. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. nih.govresearchgate.net

Detailed Research Findings: For 7-azaindole derivatives, the distribution of HOMO and LUMO provides insight into their behavior in chemical reactions. The HOMO indicates regions that are likely to act as an electron donor (nucleophile), while the LUMO points to electron-accepting (electrophilic) regions. In the case of this compound, the electron-withdrawing nature of the acetyl group at C3 is expected to lower the energy of both HOMO and LUMO and significantly reduce the HOMO density on the pyrrole ring compared to the parent 7-azaindole. uni-muenchen.de

| Molecular Orbital | Role in Reactivity | Predicted Characteristics for this compound |

| HOMO | Electron-donating orbital; site of electrophilic attack. | Density is expected to be localized primarily on the bicyclic ring system, but reduced at the C3 position due to the acetyl group. |

| LUMO | Electron-accepting orbital; site of nucleophilic attack. | Density is expected to be significantly distributed over the C3-acetyl group and the electron-deficient pyridine ring. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | The electron-withdrawing substituents are expected to modulate the gap, influencing the energy required for electronic excitation. |

Investigation of Excited State Dynamics (e.g., proton transfer mechanisms in related 7-azaindole systems)

7-Azaindole and its derivatives are famous model systems for studying excited-state proton transfer (ESPT), a fundamental process in chemistry and biology. optica.orgiastate.edu Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for elucidating the mechanisms of these ultrafast reactions. nih.govresearchgate.net

Detailed Research Findings: In solution, 7-azaindole can form dimers or complexes with solvent molecules. barbatti.org Upon photoexcitation, a proton can be transferred along a hydrogen bond, leading to the formation of a tautomer with distinct fluorescence properties. optica.orgresearchgate.net TD-DFT calculations can map the potential energy surfaces of the ground and excited states, identifying the energy barriers for the proton transfer process. researchgate.net Studies on substituted 7-azaindoles show that electron-donating or electron-withdrawing groups can significantly alter the excited-state charge distribution and, consequently, the driving force and barrier for ESPT. nih.gov

Spectroscopic Property Simulations (e.g., NMR chemical shifts, UV-Vis absorption)

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. Methods exist to simulate NMR, UV-Vis, and IR spectra with a high degree of accuracy.

Detailed Research Findings: NMR Spectroscopy: The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, such as GIAO/B3LYP/6-311++G(d,p). acs.org Calculations provide nuclear shielding constants that can be converted to chemical shifts (δ) for comparison with experimental data. For 7-azaindole derivatives, calculations can accurately reproduce experimental ¹H and ¹³C NMR spectra, aiding in structure elucidation and assignment of signals. plos.orgplos.org The calculated shifts for this compound would reflect the electron-withdrawing effects of the substituents, causing downfield shifts for nearby protons and carbons.

UV-Vis Absorption: TD-DFT is the standard method for simulating UV-Vis absorption spectra. researchgate.net By calculating the vertical excitation energies from the ground state to various excited states, one can predict the wavelengths of maximum absorption (λ_max). For 7-azaindoles, the absorption spectra are characterized by ¹Lₐ and ¹Lₑ transitions. iastate.edu The position and intensity of these bands are sensitive to substitution. researchgate.net For this compound, TD-DFT calculations would likely predict shifts in these absorption bands relative to the unsubstituted parent compound due to the electronic perturbations of the acetyl and bromo groups.

| Spectroscopic Technique | Computational Method | Predicted Information for this compound |

| NMR Spectroscopy | GIAO/DFT | Prediction of ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra. acs.org |

| UV-Vis Spectroscopy | TD-DFT | Calculation of vertical excitation energies to predict absorption maxima (λ_max) and oscillator strengths. researchgate.net |

| Vibrational Spectroscopy (IR/Raman) | DFT | Calculation of vibrational frequencies and intensities to help assign peaks in experimental IR and Raman spectra. mdpi.com |

Utility As a Synthetic Intermediate in Complex Molecular Architectures Excluding Biological Activities

Role in the Construction of Fused Heterocyclic Systems

The strategic placement of the acetyl and bromo groups on the 7-azaindole (B17877) core makes 3-acetyl-4-bromo-7-azaindole an ideal starting material for the synthesis of various fused heterocyclic systems. These systems are of significant interest due to their prevalence in biologically active molecules.

The reactivity of the acetyl group allows for condensation reactions with binucleophiles to form new rings. For instance, reaction with hydrazines can lead to the formation of pyrazolo[3,4-b]pyrrolo[2,3-b]pyridines. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazolo[5,4-b]pyrrolo[2,3-b]pyridines. The bromine atom at the 4-position can participate in intramolecular cyclization reactions, often facilitated by transition metal catalysts, to construct additional fused rings. This dual reactivity enables the assembly of complex, multi-ring systems from a relatively simple starting material.

Precursor for Azaindole-Based Scaffolds with Diverse Substitution Patterns

This compound is a key precursor for generating a library of azaindole-based scaffolds with varied substitution patterns. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for introducing diverse substituents. smolecule.com

Common cross-coupling reactions utilized with this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups at the 4-position. acs.org

Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynyl-7-azaindole derivatives.

Heck Coupling: Reaction with alkenes can introduce vinyl groups.

Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine functionalities.

The acetyl group at the 3-position can also be modified. For example, it can be reduced to an alcohol, which can then be further functionalized, or it can be used as a handle for aldol-type reactions to extend the carbon chain. This combination of reactivity at both the 3- and 4-positions allows for the systematic and diverse functionalization of the 7-azaindole core. researchgate.netgoogle.com

Applications in the Synthesis of Multiply Functionalized Azaindole Derivatives

The orthogonal reactivity of the acetyl and bromo groups in this compound allows for the stepwise and selective introduction of multiple functional groups, leading to the synthesis of highly decorated azaindole derivatives. organic-chemistry.orgencyclopedia.pub This is a crucial aspect in medicinal chemistry and materials science, where fine-tuning of molecular properties is often required.

A typical synthetic sequence might involve first performing a cross-coupling reaction at the 4-position to introduce a desired substituent. Subsequently, the acetyl group at the 3-position can be chemically transformed. For example, a Suzuki coupling to install a phenyl group at C4 could be followed by the conversion of the acetyl group into an oxime, which can then be rearranged to an amide. This stepwise approach provides precise control over the final structure of the molecule.

| Reactant 1 (at C4) | Reaction Type | Reactant 2 (at C3) | Reaction Type | Final Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Suzuki Coupling | Hydroxylamine | Condensation | 3-(1-(hydroxyimino)ethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine |

| Trimethylsilylacetylene | Sonogashira Coupling | Sodium borohydride | Reduction | 1-(4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-ol |

| Aniline | Buchwald-Hartwig Amination | Hydrazine | Condensation | 1-(4-(phenylamino)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one hydrazone |

Methodological Advancements in Organic Synthesis Enabled by this Compound

The use of this compound has contributed to methodological advancements in organic synthesis, particularly in the area of heterocyclic chemistry. The challenges associated with the selective functionalization of the azaindole nucleus have spurred the development of new and improved synthetic protocols.

For instance, the development of highly active and selective palladium catalysts has been driven, in part, by the need to perform cross-coupling reactions on electron-deficient and potentially coordinating substrates like 7-azaindoles. The successful application of these reactions to this compound has demonstrated the robustness and versatility of these new catalytic systems.

Furthermore, the synthesis of complex fused heterocycles from this starting material has provided a platform for exploring novel cyclization strategies. These studies have expanded the toolbox of synthetic organic chemists and have provided access to previously inaccessible molecular architectures. The insights gained from the reactivity of this compound are often transferable to other heterocyclic systems, thereby having a broader impact on the field of organic synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The current synthesis of 3-acetyl-7-azaindole and the separate bromination of the 7-azaindole (B17877) core represent established methodologies. researchgate.netchemicalbook.com However, future research should prioritize the development of more convergent and efficient synthetic strategies for 3-Acetyl-4-bromo-7-azaindole.

| Current Approach | Proposed Future Direction | Potential Advantages |

| Stepwise synthesis: Acylation of 7-azaindole followed by bromination (or vice-versa). researchgate.netchemicalbook.com | Development of a one-pot, regioselective bromination and acylation protocol. | Reduced step count, improved atom economy, lower cost. |

| Synthesis from pre-functionalized pyridines. researchgate.net | Design of novel cyclization precursors incorporating the acetyl and bromo groups. | Increased modularity and access to diverse analogs. |

Exploration of Unconventional Reaction Pathways for Functionalization

The existing functional groups on this compound, namely the acetyl group at C3 and the bromine atom at C4, offer classical handles for chemical modification. However, future research should venture into less conventional reaction pathways to unlock new chemical space.

The exploration of C-H activation chemistry on the 7-azaindole core of this compound is a particularly promising avenue. researchgate.net Targeting the C5 or C6 positions for direct functionalization without the need for pre-installed activating groups would provide a powerful tool for generating novel derivatives. Additionally, the development of novel cross-coupling reactions that go beyond standard Suzuki or Buchwald-Hartwig couplings could lead to the introduction of unique substituents at the C4 position, leveraging the existing bromo functionality. beilstein-journals.org

Advanced Computational Studies on Reaction Mechanisms

While experimental work remains paramount, advanced computational studies can provide invaluable insights into the reactivity and properties of this compound. The use of Density Functional Theory (DFT) calculations could elucidate the mechanisms of both established and novel reactions. mdpi.com

Future computational work could focus on:

Predicting Regioselectivity: Modeling the electrophilic and nucleophilic substitution reactions to predict the most favorable sites for functionalization.

Reaction Pathway Analysis: Calculating the energy profiles of potential reaction pathways for C-H activation or novel cross-coupling reactions to guide experimental design.

Electronic Properties: Investigating the impact of substituents on the electronic structure of the 7-azaindole core to predict its suitability for various applications.

Design and Synthesis of Chemically Complex Azaindole Analogs for Materials Science Applications

The 7-azaindole scaffold has shown promise in the field of materials science, particularly as a blue emitter in organic light-emitting diodes (OLEDs). encyclopedia.pubnih.govacs.orgresearchgate.net The bromine atom in this compound serves as a key synthetic handle for the construction of more complex, conjugated systems.

Future research should focus on utilizing this compound as a building block for novel materials. This could involve:

Sonogashira and Stille Couplings: Employing the C4-bromo position for cross-coupling reactions to extend the π-conjugation of the system, a key requirement for emissive materials. nih.gov

Dendrimer and Polymer Synthesis: Incorporating the this compound unit into larger macromolecular structures to create materials with tailored photophysical properties.

| Potential Application | Key Structural Feature | Proposed Synthetic Strategy |

| Blue Emissive Materials (OLEDs) | Extended π-conjugation | Sonogashira coupling of alkynes at the C4-position. encyclopedia.pubnih.govacs.orgresearchgate.net |

| Organic Semiconductors | Planar, electron-rich systems | Annulation reactions to create fused polycyclic aromatic systems. rsc.org |

| Fluorescent Probes | Environmentally sensitive fluorophores | Functionalization of the acetyl group to introduce responsive moieties. |

Investigation of Stereoselective Syntheses Involving Chiral Derivatives

The introduction of chirality into the 7-azaindole framework can lead to compounds with interesting biological activities and applications in asymmetric catalysis. mdpi.com The functional groups of this compound provide multiple opportunities for the development of stereoselective transformations.

Future research in this area could explore:

Asymmetric Reduction of the Ketone: Developing catalytic methods for the stereoselective reduction of the acetyl group to a chiral alcohol.

Chiral Amine Derivatives: Converting the acetyl group into a chiral amine via reductive amination using a chiral auxiliary or a catalytic asymmetric process.

Atropisomeric Compounds: Investigating the potential for restricted rotation around the C-N bond after introducing bulky substituents at the C4-position, potentially leading to stable atropisomers. researchgate.net

Q & A

Q. Table 1: Example Bromination Conditions for 7-Azaindole Derivatives

| Substrate | Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 7-Azaindole | NBS | 78 | ||

| 7-Azaindole--oxide | None | 92 |

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) is critical for confirming regiochemistry, particularly distinguishing between 4-bromo and 5-bromo isomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in substitution patterns. Infrared (IR) spectroscopy identifies acetyl group vibrations (~1700 cm) and bromine-related bands .

How is this compound utilized in medicinal chemistry research?

Basic Research Question

The compound serves as a scaffold for kinase inhibitors due to its ability to mimic adenine in ATP-binding pockets. Researchers functionalize the 3-acetyl group for hydrogen bonding and the 4-bromo site for Suzuki-Miyaura cross-coupling to introduce pharmacophores. For example, derivatives have shown activity against EGFR and CDK2 kinases in preclinical models .

How can factorial design optimize reaction conditions for synthesizing this compound?

Advanced Research Question

A two-level factorial design evaluates variables such as catalyst loading (1–5 mol% Pd), temperature (80–120°C), and solvent polarity (DMF vs. THF). Statistical analysis (e.g., ANOVA) identifies significant factors. For instance, highlights that interaction effects between solvent and catalyst are critical for yield optimization. Pilot experiments using fractional factorial designs reduce resource expenditure .

What strategies address regioselectivity contradictions during bromination of 7-azaindole derivatives?

Advanced Research Question

Discrepancies in bromination sites (4- vs. 5-position) arise from competing electrophilic pathways. Mitigation strategies include:

- Pre-forming -oxide intermediates to direct electrophiles to the 4-position .

- Using bulky ligands (e.g., ) in palladium-catalyzed reactions to sterically hinder undesired sites.

- Computational modeling (DFT) to predict reactive sites based on electron density maps .

How can AI-driven tools like COMSOL Multiphysics enhance reaction design for this compound?

Advanced Research Question

Machine learning algorithms integrated with simulation software predict optimal reaction parameters (e.g., solvent dielectric constant, temperature gradients) by training on historical synthesis data. For example, AI models can automate real-time adjustments in flow reactors to maximize yield and purity, as highlighted in .

How should researchers analyze conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Advanced Research Question

Contradictions between NMR (solution-state) and X-ray (solid-state) data often stem from conformational flexibility or solvent effects. To resolve:

- Perform variable-temperature NMR to assess dynamic effects.

- Compare Hirshfeld surfaces (from X-ray) with DFT-optimized gas-phase structures.

- Use NOESY/ROESY to identify through-space interactions in solution .

What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Advanced Research Question

Scale-up issues include exothermicity during acetylation and bromide byproduct accumulation. Solutions:

- Use flow chemistry to control heat transfer and mixing efficiency.

- Implement membrane separation technologies (e.g., nanofiltration) for in-line purification, as noted in .

How does the electronic nature of the 7-azaindole core influence its reactivity in cross-coupling reactions?

Advanced Research Question

The electron-deficient azaindole ring enhances oxidative addition with palladium(0) catalysts but reduces nucleophilicity at the 4-position. Strategies to improve reactivity:

- Employ electron-rich ligands (e.g., ) to accelerate transmetallation.

- Use microwave irradiation to overcome kinetic barriers in Suzuki-Miyaura couplings .

What methodologies validate the purity of this compound in high-throughput screening?

Advanced Research Question

Orthogonal techniques are required:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.